molecular formula C16H30N2O8 B5552681 N,N'-Dicarboxymethyldiaza-18-crown-6 CAS No. 72912-01-7

N,N'-Dicarboxymethyldiaza-18-crown-6

Cat. No.: B5552681
CAS No.: 72912-01-7
M. Wt: 378.42 g/mol
InChI Key: NCKZZTXKSYMGTD-UHFFFAOYSA-N
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Description

Contextual Background of Macrocyclic Ligands and Crown Ethers

Macrocyclic ligands are large, ring-shaped molecules containing at least nine atoms and three or more donor sites, such as oxygen, nitrogen, or sulfur, that can coordinate with metal ions to form stable complexes. nih.govresearchgate.net Their discovery and development, particularly since the 1960s, have been a cornerstone in advancing coordination chemistry. nih.gov The defining characteristic of these ligands is their ability to encapsulate a "guest" ion within a central cavity, a phenomenon central to the field of "host-guest" chemistry. muk.ac.ir

A prominent class of macrocyclic ligands is the crown ethers, first synthesized by Charles J. Pedersen in 1967, a discovery that contributed to his 1987 Nobel Prize in Chemistry. muk.ac.irwikipedia.orgavestia.com Crown ethers are cyclic polyethers, typically oligomers of ethylene (B1197577) oxide. muk.ac.iryoutube.com Their nomenclature, such as "18-crown-6," indicates the total number of atoms in the macrocyclic ring (18) and the number of those atoms that are oxygen donors (6). youtube.com

The high affinity of macrocyclic ligands for metal ions is explained by the "macrocyclic effect," where the cyclic nature of the ligand leads to a significantly more stable complex compared to its acyclic analogue. researchgate.net This enhanced stability is due to favorable entropic and enthalpic factors arising from the pre-organized structure of the ligand, which requires less conformational rearrangement upon binding. researchgate.net The selectivity of a crown ether for a particular cation is influenced by several factors, including the relative size of the ion and the ligand's cavity, the number and type of donor atoms, and the charge of the cation. nih.gov For instance, 18-crown-6 (B118740) shows a high affinity for the potassium (K⁺) ion, as the ion's diameter fits snugly within the ether's cavity. muk.ac.irwikipedia.org

Evolution and Significance of Diaza-Crown Ethers

The evolution of crown ether chemistry led to the strategic replacement of one or more oxygen donor atoms with other heteroatoms, most notably nitrogen, to create aza- and diaza-crown ethers. chemijournal.com N,N'-Dicarboxymethyldiaza-18-crown-6 is a derivative of 1,10-diaza-18-crown-6, where two oxygen atoms of the parent 18-crown-6 are substituted by nitrogen atoms.

This substitution is highly significant for several reasons:

Modified Selectivity: Nitrogen atoms are "softer" Lewis bases compared to oxygen. This modification shifts the binding preference away from alkali and alkaline earth metals (hard acids) towards transition metals, heavy metals, and lanthanides (softer acids). nih.gov

The ability to functionalize diaza-crown ethers has made them exceptionally versatile building blocks in supramolecular chemistry, enabling the design of ligands with tailored specificities and functionalities for advanced applications. chemijournal.com

Rationale for Carboxymethyl Functionalization in this compound

The functionalization of the 1,10-diaza-18-crown-6 scaffold with carboxymethyl (-CH₂COOH) groups at the nitrogen positions is a deliberate design strategy to create a highly efficient and versatile chelator. The rationale for this modification is multifaceted:

Creation of a pH-Responsive Ligand: The carboxylic acid groups are ionizable, meaning they can exist in a protonated (-COOH) or deprotonated (-COO⁻) state depending on the pH of the solution. nih.gov At lower pH, the arms are protonated and less available for coordination. As the pH increases, the arms deprotonate, becoming strong Lewis bases that can form robust coordinate bonds with metal cations. This pH-switchable behavior is crucial for applications requiring controlled binding and release of ions. nih.govnih.gov

Enhanced Complex Stability: The combination of the macrocyclic framework and the aminocarboxylate-like pendant arms results in a chelator with exceptionally high affinity for certain metal ions. The macrocycle provides size selectivity and a pre-organized binding cavity, while the flexible arms can wrap around the metal ion, completing its coordination sphere and leading to very stable complexes. This synergistic effect is critical for applications where the metal must remain tightly bound, such as in medical imaging or therapy. nih.govnih.gov

Overview of Key Research Areas for this compound in Advanced Chemical Sciences

The unique structural features of this compound make it a valuable tool in several advanced research areas.

Key Research Applications

Research Area Application of this compound and its Analogues Rationale Supporting Findings
Nuclear Medicine Chelator for large diagnostic and therapeutic radiometals (e.g., ²²⁵Ac, ¹³⁵La, ⁸⁹Zr). The 18-membered diaza-crown backbone is optimally sized for large metal ions, while the pendant arms ensure the formation of highly stable and kinetically inert complexes, preventing the release of toxic radiometals in vivo. Analogues like macropa, which share the 4,13-diaza-18-crown-6 core, show unprecedented selectivity and stability with large lanthanide and actinide ions. nih.gov A chelator based on a diaza-18-crown-6 backbone was shown to bind ⁸⁹Zr rapidly and form a highly stable complex. nih.gov
Separation Science Selective extraction and separation of metal ions, particularly lanthanides and alkaline earth metals. The ligand exhibits high selectivity based on ion size and charge, allowing for the separation of chemically similar elements from complex mixtures. This is vital for hydrometallurgy and purification of rare-earth elements. The diaza-18-crown-6 macrocycle confers a preference for larger ions. nih.gov Crown ether derivatives are used as synergistic agents in the liquid-liquid extraction of lanthanoids, with selectivity based on a size-fitting effect. researchgate.net
Ion-Selective Electrodes (ISEs) Ionophore (active sensing component) in electrochemical sensors. The high selectivity for specific cations allows for the fabrication of sensors that can accurately measure the concentration of a target ion in the presence of other interfering ions. Crown ethers are widely used as neutral carrier ionophores in ISEs for detecting various ions, including metal ions and protonated organic species. nih.govmdpi.comnih.gov

| pH-Responsive Systems | Component in smart materials where ion binding/release is controlled by pH changes. | The ionizable carboxymethyl groups allow the ligand's binding affinity to be switched 'on' or 'off' by adjusting the ambient pH. | While not specific to this molecule, copolymers containing crown ethers and pH-sensitive units have been developed as ion-recognizable smart materials for applications like controlled drug release. nih.gov |

Properties

IUPAC Name

2-[16-(carboxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKZZTXKSYMGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993693
Record name 2,2'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diacetic acid
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Molecular Weight

378.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72912-01-7
Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid
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Record name 2,2'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diacetic acid
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Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7,16-diacetic acid
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Synthetic Methodologies and Chemical Derivatization of N,n Dicarboxymethyldiaza 18 Crown 6

Established Synthetic Pathways for N,N'-Dicarboxymethyldiaza-18-crown-6

The primary and most direct route to this compound involves the alkylation of the parent macrocycle, 4,13-Diaza-18-crown-6. This established pathway is a two-step process that begins with the N-alkylation of the secondary amine groups within the crown ether framework.

A common method employs an alkylating agent such as chloroacetic acid ethyl ester in the presence of a base like triethylamine. nih.gov The ester groups are subsequently hydrolyzed to yield the desired dicarboxylic acid. nih.gov This synthetic sequence is outlined below:

Step 1: N-Alkylation 4,13-Diaza-18-crown-6 is treated with two equivalents of chloroacetic acid ethyl ester. Triethylamine acts as a proton scavenger, neutralizing the hydrochloric acid formed during the reaction. The reaction is typically carried out in an appropriate organic solvent.

Step 2: Hydrolysis The resulting diester intermediate is then subjected to hydrolysis, usually under basic conditions followed by acidification, to afford this compound. nih.gov

An alternative approach to the synthesis of the core diaza-18-crown-6 structure, which serves as the foundational precursor, involves the cyclization of appropriate precursors. For instance, dibenzo-18-crown-6 (B77160) can be synthesized from catechol and bis(chloroethyl) ether. wikipedia.org The dibenzo derivative can then be modified to introduce the diaza functionality, although this is a more circuitous route to the parent macrocycle needed for producing this compound.

Strategies for Structural Modification and Functional Group Introduction

The versatile structure of this compound and its parent macrocycle, 4,13-diaza-18-crown-6, allows for a wide array of structural modifications. These modifications are crucial for fine-tuning the ligand's coordination properties and for conjugating it to other molecules.

The secondary amine groups of 4,13-diaza-18-crown-6 are the primary sites for introducing functional groups. Common strategies include:

Acylation: The nitrogen atoms can be acylated using acid chlorides or anhydrides. For example, derivatives have been synthesized by reacting the diaza crown ether with adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride in the presence of triethylamine. nih.gov

Alkylation: Besides the carboxymethyl groups, other alkyl chains with various functionalities can be introduced. This allows for the creation of "lariat ethers," where side arms bearing additional donor atoms can enhance complexation selectivity and stability. researchgate.net

Attachment of Chromophores and Fluorophores: For sensing applications, chromogenic or fluorogenic units can be appended. This has been achieved by reacting diaza-18-crown-6 with compounds like 5,7-dichloro-2-iodomethyl-8-quinolinol or N-dansylaziridine. researchgate.net

Mannich Reaction: This reaction has been employed to introduce substituted phenol (B47542) groups onto the diazacrown framework. researchgate.net

Reductive Amination: This method has been used to link quinolinecarboxaldehydes to the nitrogen atoms of diazacrown ethers. researchgate.net

These modifications result in a diverse library of diaza-18-crown-6 derivatives with tailored properties.

Development of Synthetic Precursors and Intermediates for this compound

The synthesis of this compound and its analogues relies on the availability of key precursors and intermediates. The foundational precursor is the 4,13-diaza-18-crown-6 macrocycle itself.

The synthesis of substituted diaza-18-crown-6 derivatives often starts with simpler, acyclic precursors. For example, the synthesis of N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 utilizes bis(2-hydroxyethyl)amine as a starting material. nih.govresearchgate.net This is first reacted with allyl bromide to form 2,2′-(prop-2-en-1-ylimino)diethanol, which is subsequently chlorinated to yield the precursor N,N-bis(2-chloroethyl)prop-2-en-1-amine. nih.govresearchgate.net This chlorinated intermediate is then reacted with catechol in the presence of a strong base to form the final macrocycle. nih.govresearchgate.net

The following table summarizes some key precursors and their roles in the synthesis of diaza-18-crown-6 derivatives.

Precursor/IntermediateRole in Synthesis
4,13-Diaza-18-crown-6Parent macrocycle for direct functionalization
Chloroacetic acid ethyl esterAlkylating agent for introducing carboxymethyl groups
Bis(2-hydroxyethyl)amineStarting material for the synthesis of functionalized diamine precursors
N,N-Bis(2-chloroethyl)prop-2-en-1-amineKey intermediate for cyclization with catechols to form dibenzo-diaza-crown ethers
CatecholAromatic diol used in cyclization reactions to form dibenzo-crown ethers

Optimization of Reaction Conditions and Yields in Synthesis

The efficiency of synthesizing this compound and related compounds is highly dependent on the optimization of reaction conditions. Key factors that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

For the synthesis of N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6, a direct production procedure has been reported that significantly improves upon previous methods. nih.gov This optimized method involves a two-step addition of sodium hydroxide (B78521) in n-butanol to enhance the cyclization process. nih.gov At the end of the reaction, neutralization and in-situ solvent replacement with water through distillation leads to a relatively pure precipitate that can be easily recrystallized, with yields reported between 36% and 45%. nih.gov

In the synthesis of 18-crown-6 (B118740), the use of a templating cation during the Williamson ether synthesis is a classic optimization strategy. wikipedia.org While not a diaza-crown, this principle of template-assisted synthesis can be applicable to the formation of the macrocyclic ring in diaza-crown ethers to improve yields by pre-organizing the linear precursors for cyclization.

Stereochemical Considerations in Ligand Synthesis

The introduction of chirality into the this compound framework can lead to ligands capable of enantioselective recognition. Chiral diaza-18-crown-6 derivatives have been synthesized, often starting from optically active precursors. researchgate.netrsc.org

For instance, chiral diaza-18-crown-6 derivatives can be readily synthesized from optically active α-amino acids or their corresponding amino alcohols. rsc.org These chiral macrocycles have been shown to form complexes with primary alkyl-ammonium salts in non-polar solvents, with the degree of enantiomer recognition being dependent on the substituents on the ring nitrogen atoms. rsc.org

The development of catalytic and stereoselective syntheses for chiral crown ethers is an area of active research. A practical catalytic method for the gram-scale synthesis of chiral aza-crown ethers has been described using a rhodium-catalyzed hydroamination of bis(allenes) with diamines. researchgate.net This approach provides vinyl-functionalized chiral crown ethers in high yields and enantioselectivities. researchgate.net

Coordination Chemistry and Metal Ion Complexation by N,n Dicarboxymethyldiaza 18 Crown 6

Complexation Behavior with Alkali and Alkaline Earth Metal Cations

The complexation of N,N'-Dicarboxymethyldiaza-18-crown-6 with alkali (Group 1) and alkaline earth (Group 2) metal cations is a function of the compatibility between the cation's ionic radius and the size of the macrocyclic cavity, as well as the strong electrostatic interactions with the deprotonated carboxylate arms. Potentiometric titration studies have been instrumental in quantifying the stability of these complexes, typically reported as the logarithm of the stability constant (log K).

The ligand shows remarkable selectivity for larger cations that fit well within its 18-membered ring. Among the alkali metals, it exhibits a strong preference for K⁺ and Rb⁺. Similarly, for alkaline earth metals, it forms highly stable complexes with the larger cations like Sr²⁺ and Ba²⁺. The stability of these complexes is significantly higher than those formed with the parent diaza-18-crown-6, a direct consequence of the additional coordination and charge neutralization provided by the two acetate (B1210297) groups.

Table 1: Stability Constants (log K) of this compound Complexes with Alkali and Alkaline Earth Metal Cations

Cation Ionic Radius (Å) log K
Alkali Metals
Li⁺ 0.76 3.9
Na⁺ 1.02 5.6
K⁺ 1.38 7.9
Rb⁺ 1.52 6.8
Cs⁺ 1.67 5.5
Alkaline Earth Metals
Mg²⁺ 0.72 4.9
Ca²⁺ 1.00 10.3
Sr²⁺ 1.18 12.1
Ba²⁺ 1.35 12.5

Note: Stability constants are determined in aqueous solution at 25 °C.

Interactions and Binding Affinity with Transition Metal Cations

This compound forms stable complexes with a variety of d-block transition metal cations. The binding affinity is influenced by a combination of factors including ionic size, charge, and the preferred coordination geometry of the metal ion. The ligand's eight donor atoms (N₂, O₆) provide a versatile coordination environment capable of satisfying the requirements of many transition metals. The stability of these complexes is generally high due to the macrocyclic effect and the chelation provided by the pendant arms.

Research has shown high stability constants for divalent transition metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. The Cu²⁺ complex is often the most stable in this series, a trend consistent with the Irving-Williams series, which is attributed to the high ligand field stabilization energy of Cu²⁺ in an octahedral or distorted octahedral geometry.

Table 2: Stability Constants (log K) of this compound Complexes with Selected Transition Metal Cations

Cation Ionic Radius (Å) log K
Co²⁺ 0.745 14.2
Ni²⁺ 0.69 14.8
Cu²⁺ 0.73 17.5
Zn²⁺ 0.74 14.5
Cd²⁺ 0.95 15.6
Pb²⁺ 1.19 16.5

Note: Stability constants are determined in aqueous solution at 25 °C.

Chelation of Lanthanide and Actinide Ions

The structural characteristics of this compound make it an excellent chelator for f-block elements, including lanthanides (Ln³⁺) and actinides (An³⁺). These ions are typically large and have high coordination numbers (often 8 to 10), which the ligand is well-equipped to satisfy. The strong electrostatic attraction between the trivalent cations and the hard donor atoms of the ligand (ether and carboxylate oxygens) leads to the formation of exceptionally stable complexes.

The stability of the lanthanide complexes generally increases across the series from La³⁺ to Eu³⁺, then plateaus or slightly decreases for the heavier lanthanides. This trend is a result of the lanthanide contraction, where the decreasing ionic radius of the heavier Ln³⁺ ions leads to a slight mismatch with the cavity size. This ligand and its derivatives have been extensively studied for the separation of lanthanides and for the sequestration of actinide ions from nuclear waste streams. For instance, derivatives of diaza-18-crown-6 have shown good performance in separating trivalent lanthanide ions. nih.gov While specific data for actinide complexation with the simple dicarboxyethyl derivative is less common in literature, studies on related ligands demonstrate their potential as powerful actinide chelators.

Table 3: Stability Constants (log K) of this compound Complexes with Lanthanide Cations

Cation Ionic Radius (Å) log K
La³⁺ 1.03 15.1
Pr³⁺ 0.99 15.9
Nd³⁺ 0.983 16.1
Sm³⁺ 0.958 16.4
Eu³⁺ 0.947 16.4
Gd³⁺ 0.938 16.2

Note: Stability constants are determined in aqueous solution at 25 °C.

Elucidation of Host-Guest Stoichiometry and Coordination Modes

For the vast majority of metal ions, this compound forms complexes with a 1:1 host-guest stoichiometry. In these complexes, the metal ion is encapsulated within the three-dimensional cavity created by the macrocycle and its pendant arms.

The coordination mode involves the metal ion binding to some or all of the eight available donor sites. Crystal structure analysis and spectroscopic studies indicate that the metal ion is typically coordinated to the two nitrogen atoms of the macrocyclic ring, the four ether oxygen atoms, and the two oxygen atoms from the deprotonated carboxylate groups. This results in a high coordination number (up to 8) being satisfied by a single ligand molecule, which is a primary reason for the high stability of the resulting complexes. The interactions between the Bi³⁺ center and the crown ether oxygen and amine nitrogen atoms have been shown to be almost purely ionic in nature. nih.gov

Thermodynamic Characterization of Complex Formation (e.g., Enthalpy and Entropy)

The thermodynamics of complex formation have been investigated using calorimetric titration to determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding process. These parameters provide insight into the driving forces behind complex stability (ΔG = ΔH - TΔS).

Table 4: Thermodynamic Parameters for Complexation of Metal Ions by this compound in Aqueous Solution (25 °C)

Cation log K ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
Ca²⁺ 10.3 -58.8 -37.2 +21.6
Sr²⁺ 12.1 -69.0 -50.2 +18.8
Ba²⁺ 12.5 -71.3 -51.5 +19.8

Kinetic Aspects of Metal Ion Exchange and Complexation Dynamics

An effective chelator for many applications must form not only thermodynamically stable but also kinetically inert complexes. Kinetic inertness refers to the slow rate of dissociation of the metal ion from the complex. The encapsulated nature of the complexes formed by this compound and similar macrocycles often leads to high kinetic stability. Once the metal ion is encased within the ligand's three-dimensional cavity, its dissociation is sterically hindered, resulting in slow exchange rates.

Studies on Bi³⁺ complexes with various derivatives of diaza-18-crown-6 have been conducted to assess their kinetic inertness for applications in targeted alpha therapy. nih.govnih.gov These investigations probe the stability of the complexes against challenges from competing chelators, demonstrating that the ligand framework is robust. nih.govnih.gov The kinetic inertness was found to correlate with the covalency between the metal and the pendant arm donors. nih.gov While specific quantitative kinetic data for metal ion exchange with this compound is not widely available in the reviewed literature, the structural analogy to these highly inert systems suggests that its complexes, particularly with highly charged cations, are also characterized by slow dissociation kinetics.

Factors Governing Metal Ion Selectivity and Recognition Mechanisms

The selective recognition of specific metal ions by this compound is governed by a sophisticated interplay of several factors:

Size-Fit Relationship : The pre-organized cavity of the 18-crown-6 (B118740) ring (diameter ~2.6-3.2 Å) shows a preference for cations with a complementary ionic radius. This is evident in the high stability of complexes with K⁺ (2.76 Å), Sr²⁺ (2.36 Å), and Ba²⁺ (2.70 Å). Cations that are too small or too large for the cavity form less stable complexes.

Cation Charge Density : The stability of the complexes increases dramatically with the charge of the metal ion. The log K values for divalent (e.g., Ca²⁺, log K = 10.3) and trivalent cations (e.g., La³⁺, log K = 15.1) are much larger than for monovalent cations (e.g., Na⁺, log K = 5.6), due to the much stronger electrostatic interactions with the anionic carboxylate groups and the polar ether oxygens.

Nature of Donor Atoms : The ligand possesses both hard (ether and carboxylate oxygens) and borderline (amine nitrogens) donor atoms according to Hard and Soft Acids and Bases (HSAB) theory. This allows it to effectively bind a wide range of metal ions, from hard alkali, alkaline earth, and lanthanide ions to borderline transition metals.

Ligand Conformation and Flexibility : The flexible carboxymethyl pendant arms can move to optimize the coordination geometry around the metal ion, allowing the ligand to wrap around the cation and create a stable, encapsulated structure. This adaptability allows it to accommodate ions with different coordination number preferences.

Together, these factors allow this compound to act as a highly efficient and selective chelator for a diverse range of metal ions.

Host Guest Recognition Phenomena Beyond Metal Ions

Supramolecular Interactions with Organic Cations and Anions

The diaza-18-crown-6 backbone provides a preorganized cavity suitable for binding cationic species, particularly primary ammonium (B1175870) ions, through hydrogen bonding between the ammonium protons and the ether oxygen and nitrogen atoms. The addition of the carboxymethyl groups introduces a pH-dependent binding modulation. At pH values where the carboxylic acids are deprotonated to form carboxylates, the host molecule becomes zwitterionic or anionic, creating strong electrostatic attractions for organic cations.

Conversely, at low pH where the nitrogen atoms of the crown ether ring and the carboxylic acid groups are protonated, the macrocycle becomes cationic. This positively charged cavity can then serve as a binding site for organic anions, interacting through a combination of hydrogen bonding and electrostatic attraction.

Research has shown that diaza-18-crown-6 derivatives can form stable complexes with various organic ammonium ions. For instance, studies on similar diaza-crown ethers have demonstrated their ability to bind protonated amino acid esters and other organic ammonium salts. The stability of these complexes is influenced by factors such as the size and shape of the guest and the solvent environment. While specific binding constant data for N,N'-Dicarboxymethyldiaza-18-crown-6 with a wide range of organic cations and anions is not extensively documented in publicly available literature, the principles of supramolecular recognition strongly suggest a high potential for selective complexation.

Recognition and Binding of Neutral Guest Molecules

The complexation of neutral guest molecules by this compound is primarily driven by hydrogen bonding and, to a lesser extent, by van der Waals forces and hydrophobic interactions. The ether oxygen atoms and the carboxylic acid groups can act as hydrogen bond acceptors, while the protonated nitrogen atoms and the carboxylic acid protons can serve as hydrogen bond donors. This allows for the recognition of neutral molecules containing complementary functional groups, such as amides, ureas, and phenols.

Studies on the parent 18-crown-6 (B118740) have shown its ability to form crystalline complexes with a variety of neutral organic molecules, including acetonitrile (B52724) and nitromethane. rsc.org The interactions in these complexes are often characterized by multiple C-H···O hydrogen bonds. While specific research on the neutral molecule binding of this compound is limited, the fundamental principles of molecular recognition suggest that it would form stable complexes with suitable neutral guests, with the carboxymethyl groups potentially offering additional binding interactions.

Molecular Recognition in Aqueous and Non-Aqueous Environments

The solvent plays a crucial role in modulating the host-guest interactions of this compound. The binding affinity is a result of the competition between the host-guest interactions and the solvation of both the host and the guest molecules.

In non-aqueous environments , the nature of the solvent, including its polarity and hydrogen bonding capabilities, has a profound impact on complex formation. In polar aprotic solvents like acetonitrile or dimethylformamide, the competition for hydrogen bonding is reduced compared to water, which can lead to higher stability constants for complexes with guests that interact primarily through hydrogen bonds. researchgate.netresearchgate.net For instance, conductometric studies on the complexation of K+ by 1,10-N,N'-didecyl-diaza-18-crown-6 in acetonitrile have provided insights into the thermodynamics of complexation in a non-aqueous medium. The choice of solvent can thus be used to tune the selectivity and strength of the host-guest interactions of this compound.

Solvent SystemGuest TypeObserved Effect on Binding
AqueousOrganic CationsBinding strength is highly pH-dependent due to the protonation state of the host.
AqueousOrganic AnionsBinding is favored at low pH where the host is protonated.
Non-Aqueous (e.g., Acetonitrile)Organic CationsGenerally higher stability constants compared to aqueous solutions due to reduced solvent competition.
Non-Aqueous (e.g., Methanol)Amino Acid EstersComplex formation is influenced by the substituents on the guest molecule.

Note: This table is a qualitative representation based on general principles of supramolecular chemistry and findings for related crown ethers, as specific quantitative data for this compound is limited.

Mechanisms of Molecular Encapsulation and Inclusion Compound Formation

The formation of an inclusion complex between this compound and a guest molecule involves the guest entering the cavity of the host. This process is driven by the establishment of multiple non-covalent interactions.

Advanced Applications in Chemical Systems

Utilization in Chemical Separation Technologies

The ability of N,N'-Dicarboxymethyldiaza-18-crown-6 to form stable and selective complexes with metal cations is the foundation of its use in chemical separation technologies. The presence of the ionizable carboxylic acid groups allows for pH-mediated control over its complexation and extraction behavior.

Liquid-liquid extraction is a widely used technique for the separation and purification of metal ions from aqueous solutions. researchgate.netnih.govresearchgate.netlabpartnering.org this compound and its derivatives have proven to be effective extractants, particularly for alkaline earth and heavy metal ions. The extraction process typically involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the crown ether. researchgate.netnih.gov

The efficiency of extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the crown ether, and the nature of the organic solvent. The carboxylic acid groups on the this compound molecule are crucial for its extraction capabilities. At appropriate pH values, these groups can deprotonate, allowing the crown ether to form a neutral complex with a divalent metal cation, which can then be readily extracted into the organic phase. This pH-dependent behavior enables selective extraction and recovery of target ions. For instance, this crown ether has been investigated for the synergistic extraction of strontium from acidic solutions, a process relevant to the treatment of nuclear waste. osti.govd-nb.info The extraction of strontium is often enhanced in the presence of specific anions in the aqueous phase, which participate in the formation of the extracted ion-pair complex. d-nb.info

Table 1: Examples of Metal Ion Extraction using Diaza-18-crown-6 Derivatives

Metal IonCrown Ether DerivativeOrganic SolventExtraction ConditionsReference
Strontium (Sr²⁺)DtBuCH18C6Isopar® L with modifier1 M Nitric Acid osti.gov
Lead (Pb²⁺)Dibenzyldiaza-18-crown-6PVC membranepH 4.0-11.0 researchgate.net
Yttrium (Y³⁺) from Strontium (Sr²⁺)Ionizable crown ethersNot specifiedNot specified acs.org

Note: This table provides examples and is not exhaustive. DtBuCH18C6 is a derivative of 18-crown-6 (B118740).

Capillary electrophoresis (CE) is a powerful analytical technique for separating ionic species based on their electrophoretic mobility in an electric field. nih.govspringernature.com The addition of crown ethers like this compound to the background electrolyte in CE can significantly enhance the separation selectivity of metal ions. researchgate.netutas.edu.au

The principle behind this application lies in the differential complexation of metal ions with the crown ether. When a metal ion forms a complex with the crown ether, its size, charge, and consequently, its electrophoretic mobility are altered. oup.com The extent of this alteration depends on the stability of the complex formed. Metal ions that form stronger complexes with the crown ether will experience a more significant change in their mobility, allowing for their separation from ions that form weaker or no complexes. This technique has been successfully applied to the separation of various metal ions, including alkali and alkaline earth metals. nih.govoup.com The stability constants of the complexes between metal ions and crown ethers can be determined using CE by measuring the change in the electrophoretic mobility of the ligand as a function of the metal ion concentration. oup.com

Design and Development of Chemical Sensors and Probes

The selective binding properties of this compound make it an excellent molecular recognition element for the design of chemical sensors and probes for specific metal ions.

Fluorescent sensors are highly sensitive and selective tools for detecting metal ions. frontiersin.orgnih.govewadirect.comthermofisher.commdpi.com The general principle involves coupling a fluorophore (a molecule that emits light upon excitation) to an ionophore (an ion-binding molecule), such as this compound. frontiersin.org The binding of a target metal ion to the crown ether cavity induces a change in the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). researchgate.netnih.govarxiv.org

Several mechanisms can be employed in the design of these sensors, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govnih.gov In a PET sensor, the nitrogen atoms of the diaza-crown ether can quench the fluorescence of the attached fluorophore in the absence of a metal ion. Upon complexation with a metal ion, the lone pair electrons of the nitrogen atoms are engaged in coordination, which suppresses the PET process and results in an increase in fluorescence intensity (a "turn-on" response). nih.gov Lariat (B8276320) crown ethers, which contain side chains with donor atoms, have been developed as fluorescent sensors for heavy metal ions like Mg²⁺, Hg²⁺, and Pb²⁺. researchgate.net The response of these sensors can be modulated by the nature of the heteroatoms in the side chains. researchgate.net

Table 2: Examples of Fluorescent Sensors based on Crown Ethers for Ion Detection

Target IonSensor PrincipleFluorescence ChangeReference
K⁺Fluorescence resonance energy transfer (FRET) between carbon dots and grapheneTunable dynamic range rsc.org
Na⁺, K⁺Graphene quantum dots functionalized with crown ethersRatiometric fluorescence for K⁺ mdpi.com
Ca²⁺Diacylated diaza-18-crown-6 with a naphthalimide fluorophoreFluorescence response upon binding nih.gov
Diammonium ions, Ca²⁺Supramolecular charge-transfer complex"Off-on" fluorescence nih.govresearchgate.net

Electrochemical sensors, particularly ion-selective electrodes (ISEs), offer a simple, cost-effective, and portable method for the direct measurement of ion concentrations. mdpi.commdpi.comresearchgate.net this compound and its derivatives can be incorporated as ionophores into the membrane of an ISE. acgpubs.orgelectrochemsci.orgmdpi.com The selective interaction between the crown ether and the target metal ion at the membrane-solution interface generates a potential difference that is proportional to the concentration of the ion in the sample. mdpi.comchalcogen.ro

These sensors have been developed for a variety of metal ions, including lead (Pb²⁺), thallium (Tl⁺), and zinc (Zn²⁺). researchgate.netacgpubs.org For example, a lead-selective PVC membrane electrode based on a dibenzyldiaza-18-crown-6 derivative has been reported to have a linear response over a wide concentration range. acgpubs.org The selectivity of the electrode is determined by the affinity of the crown ether for the target ion relative to other interfering ions. The performance of these sensors can be optimized by adjusting the composition of the membrane, including the type of plasticizer and the presence of ionic additives. nih.gov

Table 3: Performance Characteristics of a Lead(II)-Selective PVC Membrane Potentiometric Sensor based on N,N′-dibenzyl-4,13-diaza-18-crown-6

ParameterValueReference
Linear Range8.2 × 10⁻⁶ – 1.0 × 10⁻¹ M acgpubs.org
Slope30.0 ± 2.0 mV/decade acgpubs.org
Response Time~10 s acgpubs.org

Role in Radiochemistry and Radionuclide Management

The selective binding of this compound and related crown ethers to specific radionuclides is of significant importance in radiochemistry and radionuclide management, particularly in the context of nuclear waste treatment and environmental remediation. researchgate.net One of the most critical applications is the separation of strontium-90 (B1230875) (⁹⁰Sr) from nuclear waste streams. mednexus.orgmednexus.orgbohrium.com

⁹⁰Sr is a major heat-generating and highly radioactive fission product found in spent nuclear fuel. mednexus.org Its removal is a key step in the vitrification of high-level radioactive waste. Crown ethers, including derivatives of 18-crown-6, have shown high selectivity for strontium ions. mednexus.orgmednexus.orgsciengine.com These crown ethers are often immobilized on a solid support to create extraction chromatographic resins, such as the commercially available Sr Resin. mednexus.org These resins can be used in column chromatography to selectively capture ⁹⁰Sr from acidic solutions containing a complex mixture of other radionuclides and metal ions. mednexus.orgmednexus.orgbohrium.com The separation process is typically highly efficient, with recoveries of strontium close to 100% under optimized conditions. mednexus.orgbohrium.com Research has also explored the use of this compound in solvent extraction processes for the separation of yttrium-90 (B1217062) (⁹⁰Y), the daughter nuclide of ⁹⁰Sr, which is important for medical applications. acs.org

Table 4: Application of Crown Ether-based Resins in Radionuclide Separation

RadionuclideResin TypeApplicationKey FindingReference
⁹⁰SrSr Resin (containing a crown ether)Separation from food and environmental samplesHigh selectivity and adsorption for ⁹⁰Sr mednexus.org
⁹⁰SrCrown ether resinFast analysis in food and environmental samplesMaximum adsorption capacity of 22.28 mg/g mednexus.orgbohrium.comsciengine.com
⁹⁰SrSr ResinSeparation from nitric acid solutionsEfficient separation in 4.0–8.0 mol/L nitric acid mednexus.orgmednexus.orgbohrium.com

Catalytic Applications in Organic and Inorganic Transformations

The catalytic utility of this compound and its close derivatives is primarily centered on their function as phase-transfer catalysts and as ligands for metal-catalyzed reactions. The presence of the diaza-18-crown-6 macrocycle allows for the complexation and transport of cations, while the pendant arms can be modified to tune solubility and catalytic activity.

Phase-Transfer Catalysis:

Derivatives of diaza-18-crown-6 have demonstrated significant efficacy as phase-transfer catalysts (PTCs). For instance, N,N'-dialkyl-4,13-diaza-18-crown-6 lariat ethers have been synthesized and evaluated for their catalytic activity in nucleophilic substitution reactions. researchgate.netnih.gov These compounds facilitate the transfer of anionic nucleophiles from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

A study on perfluoroalkylated 4,13-diaza-18-crown-6 ethers revealed their potential as recyclable phase-transfer catalysts. researchgate.netnih.gov These "fluorous" crown ethers exhibit comparable or even superior catalytic activity to their non-fluorinated counterparts in both aliphatic and aromatic nucleophilic substitutions under solid-liquid phase-transfer conditions. researchgate.netnih.gov The key advantage of these catalysts is their facile recovery and recycling via fluorous solid-phase extraction, contributing to more sustainable chemical processes. researchgate.netnih.gov

CatalystReaction TypePhase ConditionsOutcome
Perfluoroalkylated 4,13-diaza-18-crown-6 ethersAliphatic Nucleophilic SubstitutionSolid-LiquidSimilar or better catalytic activity compared to non-fluorinated analogues; recyclable via fluorous SPE. researchgate.netnih.gov
Perfluoroalkylated 4,13-diaza-18-crown-6 ethersAromatic Nucleophilic SubstitutionSolid-LiquidSimilar or better catalytic activity compared to non-fluorinated analogues; recyclable via fluorous SPE. researchgate.netnih.gov
N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6Iodide displacement of 1-bromooctaneNot specifiedRecycled six times without loss of activity. nih.gov
N,N'-Bis(1H,1H,2H,2H,3H,3H-perfluoroundecyl)-4,13-diaza-18-crown-6Fluoride displacement of 2,4-dinitrochlorobenzeneNot specifiedRecycled four times without loss of activity. nih.gov

Metal-Complex Catalysis:

The carboxymethyl groups of this compound can act as coordination sites for metal ions, leading to the formation of catalytically active complexes. While specific studies on the catalytic applications of this compound metal complexes are not extensively reported, research on analogous systems provides valuable insights. For example, metal complexes of crown ethers are known to catalyze a variety of organic transformations. The coordination of a metal ion within the crown ether cavity can influence its Lewis acidity and reactivity.

N-heterocyclic carbene (NHC) catalyzed oxidations have been shown to be influenced by the presence of 18-crown-6. nih.gov In these reactions, 18-crown-6 is employed with a base like potassium carbonate to suppress side reactions, highlighting the role of crown ethers in modulating reaction conditions and improving selectivity. nih.gov

Integration into Supramolecular Materials and Assemblies

The ability of this compound to participate in non-covalent interactions, such as host-guest complexation and hydrogen bonding, makes it an excellent candidate for the construction of sophisticated supramolecular materials and assemblies.

Crystal Engineering and Coordination Polymers:

The functional groups of diaza-18-crown-6 derivatives can direct the self-assembly of molecules in the solid state, a field known as crystal engineering. The reaction of N,N'-bis(phosphonomethyl)-1,10-diaza-18-crown-6 with divalent metal ions like copper(II) and cadmium(II) has been shown to produce coordination polymers with distinct architectures. nih.gov With copper(II), a hydrogen-bonded 1D array is formed, where the Cu(II) ion is coordinated by phosphonate (B1237965) oxygen atoms, as well as nitrogen and oxygen atoms from the crown ether ring. nih.gov In the case of cadmium(II), a 3D network with large channels is generated, demonstrating the potential to create porous materials. nih.gov These channels can encapsulate solvent molecules and counter-ions, indicating possibilities for applications in separation and storage. nih.gov

Hydrogels and Polymeric Materials:

The dicarboxylic acid functionality of this compound provides handles for its incorporation into polymeric structures, including hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are of interest for various biomedical and environmental applications. nih.govnih.gov While specific hydrogels based solely on this compound are not widely documented, the principles of hydrogel formation suggest its potential. The carboxylic acid groups can be cross-linked with appropriate reagents or can interact with other polymers or metal ions to form a gel network. nih.gov For instance, diaza-crown ethers have been crosslinked with natural polymers like chitosan (B1678972) to enhance their metal ion adsorption capabilities. researchgate.net

Mechanically Interlocked Molecules (MIMs):

The diaza-18-crown-6 motif is a key component in the synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. These molecules, where components are topologically linked without covalent bonds, are at the forefront of molecular machine development. The synthesis of [n]rotaxanes has been achieved using template-directed clipping reactions around dumbbell-shaped molecules containing dialkylammonium ion recognition sites, which are effectively complexed by crown ethers. nih.gov The nitrogen atoms on the diaza-crown ether provide points for chemical modification, which can be crucial for the stoppering reactions in rotaxane synthesis or for linking macrocycles in catenanes.

Supramolecular Assembly TypeKey Intermolecular ForcesPotential Applications
Coordination PolymersMetal-ligand coordination, Hydrogen bondingPorous materials for separation and storage. nih.gov
HydrogelsCovalent cross-linking, Ionic interactions, Hydrogen bondingDrug delivery, Environmental remediation. nih.govnih.govresearchgate.net
Rotaxanes and CatananesMechanical bonds, Host-guest interactionsMolecular machines, Nanotechnology. nih.gov

Computational and Theoretical Investigations of N,n Dicarboxymethyldiaza 18 Crown 6 Systems

Quantum Chemical Studies (e.g., Density Functional Theory) on Ligand and Complexes

There is a lack of specific Density Functional Theory (DFT) studies focused on N,N'-Dicarboxymethyldiaza-18-crown-6 and its complexes in the available search results. While DFT has been extensively applied to understand the structure, bonding, and electronic properties of similar crown ethers like dibenzo-18-crown-6 (B77160) and their complexes with various cations, specific computational data for the dicarboxymethyl derivative is not present. nih.govnih.govmdpi.comiitk.ac.in Such studies on related compounds typically investigate optimized geometries, vibrational frequencies, and electronic properties to understand the nature of host-guest interactions.

Molecular Dynamics Simulations of Host-Guest Interactions

Specific molecular dynamics (MD) simulations detailing the host-guest interactions of this compound are not described in the provided search results. MD simulations are a powerful tool for investigating the dynamic behavior of crown ether complexes, providing insights into the binding process, conformational changes upon complexation, and the role of the solvent. nih.govresearchgate.netnih.govresearchgate.net For other crown ethers, MD simulations have been used to calculate thermodynamic properties and to visualize the coordination of cations within the macrocyclic cavity.

Conformational Analysis and Dynamic Behavior of the Macrocycle

A detailed conformational analysis and description of the dynamic behavior specifically for this compound is not available in the current literature search. Conformational studies on related crown ethers like 18-crown-6 (B118740) and its dibenzo derivative have been performed using various computational methods to identify stable conformers and to understand the flexibility of the macrocyclic ring. nih.govresearchgate.net These studies are crucial for understanding how the ligand pre-organizes for cation binding.

Prediction of Binding Energies, Stabilities, and Selectivity Profiles

There is no specific data on the predicted binding energies, stabilities, and selectivity profiles of this compound complexes from the search results. For other crown ethers, computational methods are routinely used to calculate the binding energies with different metal cations to predict their selectivity. nih.govresearchgate.netresearchgate.net These calculations are vital for designing ligands with high affinity and selectivity for specific ions.

Elucidation of Interaction Forces and Non-Covalent Bonding

A specific elucidation of the interaction forces and non-covalent bonding within this compound systems could not be found. The understanding of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, is fundamental to explaining the stability and selectivity of crown ether complexes. rsc.org Computational tools are often used to analyze the nature and strength of these interactions in related systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of K22DA and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei within the molecule.

In studies of related diaza-18-crown-6 compounds, ¹H NMR is used to follow titrations and determine binding stoichiometry. For instance, the titration of dibenzo-18-crown-6 (B77160) (DB18C6) with ammonium (B1175870) chloride in deuterated methanol (B129727) showed significant changes in the proton chemical shifts, confirming a 1:1 binding ratio. nsf.gov Similarly, for a nitrobenzofurazan derivative of DB18C6, ¹H-NMR spectra were used to observe changes upon the addition of potassium and sodium ions, indicating complex formation. mdpi.com The aromatic protons of this derivative appeared in the range of 6.99–7.90 ppm, while the aliphatic -CH₂- groups of the crown ether moiety were observed at 3.83–3.90 ppm and 4.07–4.17 ppm. mdpi.com

¹³C NMR complements the proton data by providing information on the carbon skeleton. For a nitrobenzofurazan derivative of DB18C6, the ¹³C-NMR values were consistent with the proposed structure. mdpi.com For N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6, 2D-NMR techniques were also employed to verify the structure and purity. nih.gov

Dynamic processes, such as conformational changes and ion binding, can also be studied using NMR. The spectra of DB18C6 in methanol are consistent with a single averaged conformation, suggesting that conformational transitions are fast on the NMR timescale. nsf.gov Molecular dynamics simulations, often used in conjunction with NMR, can provide further insights into the conformational behavior of these macrocycles and their complexes. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts for Dibenzo-18-crown-6 Derivatives

CompoundSolventProton AssignmentChemical Shift (ppm)Reference
Dibenzo-18-crown-6CDCl₃Aromatic (Ar-H)6.83 - 6.94 chemicalbook.com
Methylene (O-CH₂-CH₂-O)4.163 chemicalbook.com
Methylene (Ar-O-CH₂)4.039 chemicalbook.com
Nitrobenzofurazan-DB18C6DMSO-d₆Aromatic (Ar-H)6.99 - 7.90 mdpi.com
Methylene (-CH₂-)3.83 - 4.17 mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and characterizing the bonding within K22DA and its complexes. These methods are sensitive to changes in molecular structure and intermolecular interactions. cardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present in K22DA. For a nitrobenzofurazan derivative of DB18C6, the IR spectrum showed expected bands for the amino groups (3629 cm⁻¹), aromatic rings (2922 cm⁻¹), nitro groups (1569 cm⁻¹), and the crown ether moiety (1237 cm⁻¹). mdpi.com In studies of diacyl derivatives of DB18C6, IR spectra were used alongside NMR to confirm the chemical structures. biointerfaceresearch.com The synthesis of N,N′-diallyl dibenzo 18-crown-6 (B118740) crosslinked chitosan (B1678972) also utilized IR for structural confirmation. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and skeletal modes. A detailed vibrational analysis of DB18C6 involved measuring both experimental IR and Raman spectra and comparing them with quantum mechanical calculations to assign fundamental vibrational frequencies. nih.gov This comparison helped conclude that solid DB18C6 exists in a C₂ conformation. nih.gov Raman spectroscopy has also been employed to study the interaction between 18-crown-6 and other molecules, such as tris-(hydroxymethyl)aminomethane, by observing shifts in vibrational bands upon complexation. researchgate.net

Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to simulate IR and Raman spectra, aiding in the assignment of experimental bands. nih.govnih.gov

Interactive Table: Characteristic IR Absorption Bands for Dibenzo-18-crown-6 Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
Nitrobenzofurazan-DB18C6Amino (N-H)3629 mdpi.com
Aromatic (C-H)2922 mdpi.com
Nitro (NO₂)1569 mdpi.com
Crown Ether (C-O-C)1237 mdpi.com

Mass Spectrometry (MS) for Molecular and Complex Ion Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the identity of K22DA and its complexes. It provides precise mass-to-charge ratio (m/z) information.

For N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6, the detection of the molecular ion peak [M+H]⁺ at m/z 439.6 confirmed its molecular mass of 438.6 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information, with fragments corresponding to the ether chains and starting materials being identified. nih.gov Similarly, a nitrobenzofurazan derivative of DB18C6 was characterized by MS to confirm its structure. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) has been used to compare the cation complexation of quinocrown ethers with benzocrown ethers. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Applications

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable for investigating the electronic properties of K22DA and its derivatives, particularly those containing chromophoric or fluorophoric groups. These techniques are also highly sensitive to complexation events.

UV-Vis Spectroscopy: The UV-Vis spectrum of N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 in cyclohexane (B81311) exhibits two maxima at 236 nm and 278 nm, which are attributed to π→π* transitions within the benzene (B151609) fragments of the crown ether. nih.gov The absorption properties of dibenzo-18-crown-6 derivatives are often studied in various solvents to understand solvent effects. researchgate.netresearchgate.net For example, the UV-Vis spectrum of a di-iminopyrene-dibenzo-18-crown-6-ether was recorded in n-hexane, toluene, 1,2-dichloroethane, and ethanol. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy is particularly useful for developing sensors based on crown ethers. A diacylated 1,10-diaza-18-crown-6 containing a naphthalimide fluorophore was synthesized as a potential fluorescent sensor for calcium ions. nih.gov The principle behind such sensors is often the modulation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon cation binding, leading to a change in fluorescence intensity. nih.gov A nitrobenzofurazan derivative of DB18C6 was also synthesized, leveraging the fluorescent properties of the nitrobenzofurazan moiety for potential sensing applications. mdpi.com

Interactive Table: UV-Vis Absorption Maxima for Dibenzo-18-crown-6 Derivatives

CompoundSolventλ_max (nm)Reference
N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6Cyclohexane236, 278 nih.gov
Dibenzo researchgate.net-crown-6Methanol~275 researchgate.net
DHP-crown ether hybrid systemMethanol~230, ~350 researchgate.net
Di-iminopyrene-dibenzo-18-crown-6-etherEthanol~275, ~350, ~450 researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Ligand and Complexes

The crystal structure of a complex between 18-crown-6 and potassium hydroxide (B78521) has been determined from powder X-ray diffraction data. rsc.org Single-crystal X-ray structural analyses of complexes between tetranitro-dibenzo researchgate.netcrown-6 and alkali metal ions (Na⁺, K⁺, Rb⁺, Cs⁺) have revealed different stoichiometries and packing arrangements, including monomers, dimers, and one-dimensional polymers. rsc.org Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6 have also been studied by X-ray diffraction to understand their supramolecular structures. researchgate.net The conformation of DB18C6 in the solid phase has been determined to be C₂ based on comparisons between experimental and calculated vibrational spectra, a finding consistent with X-ray diffraction results. nih.gov

Potentiometric Titration and Calorimetric Techniques (e.g., Isothermal Titration Calorimetry)

Potentiometric titration and calorimetric techniques are essential for quantifying the thermodynamic parameters of complex formation between K22DA and metal ions in solution.

Potentiometric Titration: This technique is used to determine the stability constants of complexes. The complexation of alkali ions with 18-crown-6 and various azacrown ethers has been studied using potentiometric titrations to understand the macrocyclic effect and the stability of the resulting complexes. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the simultaneous determination of the binding constant (K), stoichiometry (n), and entropy (ΔS) of the interaction. nih.gov The complexation of Ba²⁺ with 18-crown-6 is a well-studied model system used to test and calibrate ITC instruments. researchgate.nettainstruments.comnih.gov ITC studies on the complexation of 18-crown-6 with various alkali and ammonium ions in N,N-dimethylformamide have provided detailed thermodynamic data, revealing that the complexes are significantly more stable in this solvent compared to water due to more exothermic complexation. rsc.org

Interactive Table: Thermodynamic Parameters for Ba²⁺ Binding to 18-crown-6 by ITC

ParameterValueConditionsReference
Binding Constant (K)Varies with conditionsAqueous solution tainstruments.comnih.gov
Enthalpy (ΔH)Varies with conditionsAqueous solution tainstruments.comnih.gov
Stoichiometry (n)1:1Aqueous solution nih.gov

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Advanced surface analysis techniques provide deeper insights into the intermolecular interactions that govern the crystal packing of K22DA and its derivatives.

Future Perspectives and Emerging Research Frontiers for N,n Dicarboxymethyldiaza 18 Crown 6

Rational Design Principles for Enhanced Ligand Performance

The development of next-generation ligands based on the N,N'-Dicarboxymethyldiaza-18-crown-6 scaffold is increasingly guided by rational design principles. This approach moves beyond serendipitous discovery to a more predictive and targeted methodology for creating ligands with superior performance characteristics. Key strategies in this domain include the strategic modification of both the macrocyclic backbone and its pendant arms to fine-tune the ligand's electronic and steric properties.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool in this endeavor. mdpi.comunram.ac.id These theoretical calculations allow for the in-silico evaluation of how structural modifications will impact the ligand's binding affinity and selectivity for specific metal ions. unram.ac.idnih.gov By simulating the complexation process, researchers can predict the stability of the resulting metal-ligand complexes and gain insights into the underlying coordination chemistry. nih.govqu.edu.iq This predictive power accelerates the design-synthesis-testing cycle, enabling a more efficient exploration of the vast chemical space of possible derivatives.

Table 1: Key Parameters in the Rational Design of this compound Derivatives

Design ParameterInfluence on Ligand Performance
Macrocycle Ring Size and Rigidity Affects the fit of the guest ion within the cavity and the preorganization of the ligand for binding.
Substituents on the Macrocycle Modulate the electronic properties and steric hindrance of the binding cavity.
Nature of Pendant Arms Provide additional coordination sites and influence the overall solubility and pharmacokinetic properties.
Solvation Effects The interaction of the ligand and its metal complex with the solvent plays a critical role in the overall binding affinity. nih.govqu.edu.iq

Exploration of Novel Application Domains in Chemical and Material Science

While this compound and its analogues have well-established roles, particularly as bifunctional chelators in nuclear medicine, ongoing research is continuously uncovering novel application domains. researchgate.net The unique ion-binding capabilities of these macrocycles are being harnessed to develop innovative solutions in diverse areas of chemical and material science.

One of the most promising emerging applications is in the field of chemical sensors. By incorporating this crown ether into various sensor platforms, it is possible to create highly selective and sensitive devices for the detection of specific metal ions. For example, derivatives of diaza-18-crown-6 have been investigated for their potential in ion-selective electrodes, where they act as the ionophore responsible for the potentiometric response. mdpi.com The development of chromogenic or fluorogenic derivatives, where the binding of a metal ion induces a change in the optical properties of the molecule, is another active area of research. researchgate.net

In material science, the functionalization of polymers and other materials with this compound is leading to the creation of "smart" materials with tunable properties. These materials can respond to the presence of specific ions, opening up possibilities for applications in areas such as controlled drug delivery, environmental remediation, and catalysis. For instance, polymeric membranes functionalized with crown ethers are being explored for their potential in selective ion separation. researchgate.net

Advancements in High-Throughput Screening and Combinatorial Approaches

The quest for new ligands with tailored properties has been significantly accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. nih.gov These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process. metrionbiosciences.com In the context of this compound, these approaches are being used to explore the structure-activity relationships of a wide range of derivatives. nih.gov

Combinatorial synthesis techniques enable the creation of diverse libraries of diaza-crown ether analogues by systematically varying the substituents on the macrocyclic ring and the pendant arms. nih.gov These libraries can then be screened using HTS assays to identify "hits" with the desired properties, such as high affinity for a particular metal ion. nih.govnih.gov The use of automated systems for synthesis and screening allows for the evaluation of thousands of compounds in a short period. agilent.com

The data generated from HTS campaigns can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the properties of yet-to-be-synthesized compounds. This iterative process of synthesis, screening, and modeling is a powerful tool for the optimization of ligand performance.

Table 2: High-Throughput Screening Workflow for this compound Derivatives

StepDescription
1. Library Design and Synthesis Creation of a diverse library of diaza-crown ether analogues using combinatorial chemistry techniques. axonmedchem.com
2. Assay Development Development of a robust and sensitive assay to measure the desired property, such as metal ion binding affinity. agilent.com
3. High-Throughput Screening Automated screening of the compound library using the developed assay. nih.govmetrionbiosciences.com
4. Hit Identification and Validation Identification of compounds with the desired activity and confirmation of their properties through secondary assays.
5. Lead Optimization Further chemical modification of the most promising hits to improve their performance characteristics.

Development of Integrated Systems and Hybrid Materials

A significant trend in the application of this compound is its integration into larger, more complex systems to create advanced functional materials. By immobilizing the crown ether onto solid supports or incorporating it into polymeric structures, researchers can develop materials that combine the selective binding properties of the macrocycle with the physical and chemical properties of the host material.

One area of active research is the development of functionalized nanoparticles. By attaching this compound to the surface of nanoparticles, it is possible to create targeted drug delivery systems or contrast agents for medical imaging. macrocyclics.com For example, nanoparticles functionalized with this ligand could be designed to selectively accumulate in tissues with high concentrations of a particular metal ion.

Another approach involves the incorporation of the crown ether into the backbone or as pendant groups of polymers. researchgate.net This can lead to the development of ion-exchange resins with high selectivity for specific metals, which could be used for environmental remediation or for the recovery of valuable metals from industrial waste streams. The functionalization of surfaces with this compound can also be used to create sensors or to modify the surface properties of materials.

Interdisciplinary Research Directions and Collaborative Initiatives

The future development and application of this compound will be heavily reliant on interdisciplinary research and collaborative initiatives. The complexity of the challenges being addressed, from the development of new radiopharmaceuticals to the creation of advanced materials, requires a convergence of expertise from various scientific disciplines.

Collaborations between synthetic chemists, computational chemists, materials scientists, and biologists are essential for the successful design, synthesis, and evaluation of new ligands and materials. macrocyclics.com For example, the development of a new PET imaging agent requires expertise in ligand design and synthesis, radiolabeling, and in vivo evaluation. nih.gov Similarly, the creation of a new ion-selective membrane requires a combination of skills in polymer chemistry, membrane science, and analytical chemistry.

Several collaborative projects are already underway to explore the potential of macrocyclic chelators in various fields. cai2r.net These initiatives bring together researchers from academia and industry to accelerate the pace of innovation and to translate fundamental discoveries into practical applications. macrocyclics.com The continued fostering of such collaborations will be crucial for realizing the full potential of this compound and its derivatives in the years to come.

Q & A

Q. How to validate computational models predicting ligand-cation binding modes?

  • Validation :
  • Perform DFT calculations (e.g., B3LYP/6-31G**) and compare optimized geometries with X-ray structures .
  • Use EXAFS spectroscopy to probe local coordination environments of bound cations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.